molecular formula C20H22N2 B8820507 N-Benzyl Medetomidine CAS No. 2250242-52-3

N-Benzyl Medetomidine

Cat. No.: B8820507
CAS No.: 2250242-52-3
M. Wt: 290.4 g/mol
InChI Key: SKGQKRSBNBDWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl Medetomidine, with the CAS number 2250242-52-3, is an organic compound with the molecular formula C₂₀H₂₂N₂ and a molecular weight of 290.4 g/mol . It is chemically defined as 1-Benzyl-5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole . This compound serves as a key impurity and reference standard in the research and development of the pharmaceutical agent Medetomidine . It is utilized in analytical method development, validation (AMV), and Quality Control (QC) applications, particularly for Abbreviated New Drug Applications (ANDA) and the commercial production of drugs such as Asenapine . By providing a comprehensively characterized reference material, this compound helps researchers ensure the consistency, purity, and safety of pharmaceutical formulations . The parent compound, Medetomidine, is a known alpha-2 adrenergic receptor agonist . It is a racemic mixture typically used as a veterinary anesthetic and analgesic . Its main active isomer, Dexmedetomidine, is responsible for the primary pharmacologic effects . Alpha-2 agonists like Medetomidine produce their effects by inhibiting adenylate cyclase activity through interaction with G-proteins . This product is intended for Research Use Only and is not approved for human or veterinary diagnosis or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2250242-52-3

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

1-benzyl-5-[1-(2,3-dimethylphenyl)ethyl]imidazole

InChI

InChI=1S/C20H22N2/c1-15-8-7-11-19(16(15)2)17(3)20-12-21-14-22(20)13-18-9-5-4-6-10-18/h4-12,14,17H,13H2,1-3H3

InChI Key

SKGQKRSBNBDWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2CC3=CC=CC=C3)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Benzyl Medetomidine

Historical Overview of Medetomidine (B1201911) Synthesis Pathways and their Adaptations for N-Benzyl Analogs

Over the years, numerous alternative synthetic routes for medetomidine have been developed to improve yield, avoid hazardous reagents, and enhance scalability. nih.gov These improved syntheses often start from different precursors, such as 2,3-dimethylaniline, 2,3-dimethylbenzaldehyde, or 2,3-dimethylbenzoic acid. google.comgoogle.com Some methods focus on constructing the imidazole (B134444) ring during the synthesis, thereby avoiding the use of expensive pre-substituted imidazole starting materials. google.com

These established medetomidine synthesis pathways have been adapted for the preparation of N-benzyl analogs. The introduction of the N-benzyl group is a key modification. One common strategy involves the N-benzylation of a suitable medetomidine precursor or intermediate. For instance, a process starting from 2,3-dimethylbenzoic acid can be adapted to produce 1-benzyl-4-[1-(2,3-dimethylphenyl)vinyl]imidazole, which is then hydrogenated to yield N-benzyl medetomidine. google.com The use of a benzyl (B1604629) group as a protecting group for the imidazole nitrogen has been a known strategy, which can be leveraged and retained as the final N-benzyl substituent. epo.org

The table below summarizes some of the key historical synthetic routes for medetomidine, which have been foundational for the synthesis of its N-benzyl analogs.

Starting MaterialKey StepsReference
2,3-DimethylbromobenzeneGrignard reactions, dehydration, hydrogenation nih.gov
2,3-Dimethylbenzoic AcidImidazole ring construction, N-benzylation, hydrogenation google.com
2,3-DimethylanilineVarious multi-step routes google.com
2,3-DimethylbenzaldehydeGrignard reaction, chlorination, Friedel-Crafts acylation google.comiau.ir
4-Iodo-1-trityl-1H-imidazoleMulti-step process with higher yield epo.org

Advanced Synthetic Routes for this compound and Related Derivatives

Advanced synthetic strategies for this compound aim to optimize efficiency, yield, and purity. These routes often involve multi-step processes that allow for precise control over the introduction of various functional groups.

Strategies for N-Benzylation of the Imidazole Nitrogen

The introduction of the benzyl group onto the imidazole nitrogen is a critical step in the synthesis of this compound. This is typically achieved through N-alkylation of an imidazole precursor. The reaction generally involves reacting the imidazole compound with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The base, for example, potassium carbonate or sodium hydride, deprotonates the imidazole nitrogen, increasing its nucleophilicity and facilitating the attack on the benzyl halide.

Role of Imidazole Ring Construction in Synthesis Methodologies

One such approach starts with 2,3-dimethylbenzoic acid and involves a series of transformations to construct the imidazole ring. google.com For example, the synthesis can proceed through the formation of an intermediate like 3-(benzylamino)-1-(2,3-dimethylphenyl)-2-nitro-prop-2-en-1-one, which is then cyclized to form the N-benzyl-substituted imidazole ring. google.com This strategy offers flexibility and can be more cost-effective for large-scale production. The chemical name for the N-Benzyl Vinyl Analog of Medetomidine is 1-Benzyl-5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole. synzeal.com

Optimization of Reaction Conditions and Precursor Selection

Optimizing reaction conditions and selecting the right precursors are crucial for a successful synthesis. For the hydrogenation of the vinyl intermediate to the final saturated ethyl group of medetomidine, catalysts like palladium on carbon (Pd/C) are commonly used. google.comchemicalbook.com The reaction is typically carried out in a solvent such as methanol (B129727) under a hydrogen atmosphere. chemicalbook.com

The selection of protecting groups is also a key consideration. The trityl group has been used as a protecting group for the imidazole nitrogen, which can be removed more easily than a benzyl group in some contexts. epo.org However, for the synthesis of this compound, the benzyl group is the desired final substituent and not a protecting group to be removed.

The table below details some of the precursors and reagents used in advanced synthetic routes.

Precursor/IntermediateReagentPurposeReference
ImidazoleBenzyl chlorideN-benzylation
1-benzyl-4-[1-(2,3-dimethylphenyl)vinyl]imidazoleH₂/Pd-CHydrogenation google.com
2,3-dimethylbenzoic acidVariousStarting material for imidazole ring construction google.com
4-iodo-N-(triphenylmethyl)imidazoleEtMgBr, 1-naphthaldehydeSynthesis of naphthalene (B1677914) analogs epo.org

Exploration of this compound Analogs and Impurities as Research Compounds

The synthesis and study of analogs and impurities of this compound are important for understanding its structure-activity relationship and for use as reference standards in analytical method development. synzeal.como2hdiscovery.co

Synthesis of Vinyl and Hydroxymedetomidine Analogs

Vinyl and hydroxymedetomidine analogs are significant compounds in the context of this compound research. The N-benzyl vinyl analog, 1-benzyl-5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole, is a key intermediate in one of the synthetic routes to this compound. google.comsynzeal.com This vinyl analog itself is a subject of study and is available as a research chemical. cleanchemlab.com

Hydroxymedetomidine is a metabolite of medetomidine and its N-benzyl analog, N-benzyl hydroxymedetomidine (1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol), is also an important research compound. manasalifesciences.comnaarini.comallmpus.com The synthesis of these hydroxylated analogs can be achieved through various methods, often involving the oxidation of a suitable precursor. These compounds, along with other impurities like N-ethylmedetomidine, are crucial for impurity profiling and quality control in the manufacturing of medetomidine-related pharmaceuticals. o2hdiscovery.comanasalifesciences.comnaarini.com

The following table lists some of the important analogs and impurities of this compound.

Compound NameChemical FormulaCAS NumberReference
This compoundC₂₀H₂₂N₂2250242-52-3 o2hdiscovery.copharmaceresearch.com
N-Benzyl Vinyl Analog MedetomidineC₂₀H₂₀N₂2250243-56-0 synzeal.comcleanchemlab.com
N-Benzyl HydroxymedetomidineC₂₀H₂₂N₂O2250243-44-6 naarini.comallmpus.compharmaffiliates.com
HydroxymedetomidineC₁₃H₁₆N₂O86347-12-8 manasalifesciences.compharmaffiliates.com
N-EthylmedetomidineC₁₅H₂₀N₂2250243-24-2 manasalifesciences.com

Stereoselective Synthesis Approaches for this compound Enantiomers

The generation of single enantiomers of this compound can be pursued through two main pathways: asymmetric synthesis, which creates the desired stereocenter selectively, and chiral resolution, which separates a pre-existing 50:50 mixture of enantiomers.

Asymmetric Hydrogenation of an N-Benzylated Precursor

A prominent strategy for asymmetric synthesis involves the catalytic hydrogenation of a prochiral olefin precursor. In the context of this compound, the key precursor is 1-Benzyl-4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole pharmaffiliates.comsynzeal.comnih.gov. The carbon-carbon double bond in the vinyl group of this molecule can be selectively reduced to a single bond, thereby creating the chiral center.

While several synthetic routes utilize a standard hydrogenation of this N-benzyl vinyl analog, these conditions typically employ catalysts like palladium on carbon (Pd/C), which not only reduce the vinyl group but also cleave the N-benzyl protecting group (hydrogenolysis) to yield racemic medetomidine google.comgoogle.com.

For a stereoselective approach, a chiral catalyst is required. Asymmetric hydrogenation using transition-metal complexes with chiral ligands (e.g., based on rhodium, ruthenium, or iridium) is a well-established method for producing a single enantiomer with high selectivity. This reaction would hydrogenate the vinyl group to create a specific enantiomer of this compound, which could then be isolated as an intermediate. Though specific examples detailing the asymmetric hydrogenation of this exact N-benzylated precursor are not extensively detailed in published literature, the principle is a cornerstone of modern pharmaceutical synthesis.

Interactive Table 1: Common Chiral Catalysts for Asymmetric Hydrogenation This table lists examples of catalyst families often used for the asymmetric hydrogenation of olefins, which are applicable in principle to the synthesis of this compound enantiomers.

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Classical Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This process begins with the synthesis of racemic this compound via a non-stereoselective method, such as the hydrogenation of 1-Benzyl-4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole using a standard catalyst like Raney Nickel or Pd/C under conditions that preserve the N-benzyl group.

The resolution is achieved by reacting the racemic base with a single enantiomer of a chiral acid. This reaction forms a mixture of two diastereomeric salts libretexts.org. Because diastereomers possess different physical properties, such as solubility, they can be separated. Fractional crystallization is the most common technique, where one diastereomeric salt preferentially crystallizes from a suitable solvent, allowing it to be isolated in pure form.

After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired single enantiomer of this compound. The unwanted enantiomer can potentially be recovered from the remaining solution and racemized for recycling. This method is well-documented for the resolution of medetomidine itself, using resolving agents like (+)-tartaric acid researchgate.netstuba.sk. While the direct application to this compound is not as widely reported, the chemical principles are directly applicable.

Interactive Table 2: Common Chiral Resolving Agents for Amines This table provides examples of chiral acids used to resolve racemic basic compounds like this compound through the formation of diastereomeric salts.

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Advanced Pharmacological Characterization in Preclinical Research Models

Molecular and Cellular Mechanisms of Action of N-Benzyl Medetomidine (B1201911)

The interaction of N-Benzyl Medetomidine analogs with α2-adrenoceptors initiates a cascade of molecular and cellular events that produce their characteristic pharmacological effects. These mechanisms are rooted in the specific dynamics of the ligand-receptor binding and the subsequent modulation of intracellular signaling pathways.

Structure-activity relationship studies have provided significant insight into how medetomidine analogs bind to the α2-adrenoceptor. A key model explaining the high potency of these compounds is the "methyl pocket" hypothesis. nih.govacs.org This model proposes that the benzylic methyl group on the carbon bridge of medetomidine and related analogs fits into a specific hydrophobic pocket within the receptor's binding site. researchgate.netacs.orgacs.org This pocket is defined by a cluster of specific amino acid residues, namely Leu110, Leu169, Phe391, and Thr395. acs.orgacs.org

The optimal fit of the methyl group into this pocket is considered crucial for high-affinity binding and agonist activity. nih.gov Research has shown that the size, lipophilicity, and chirality of the substituent at this position are critical factors for the interaction with human α2-adrenoceptor subtypes. nih.gov Removal of this methyl group or its replacement with larger substituents can lead to decreased agonist potency, supporting the functional importance of this specific molecular interaction. nih.gov The addition of a benzyl (B1604629) group to the imidazole (B134444) nitrogen, as in this compound, represents a significant structural modification. While direct modeling studies on this compound are not prevalent, N-substitution on imidazole ligands is known to significantly alter binding and activity profiles. pharmainfonepal.com

The primary cellular mechanism of action for α2-agonists like this compound and its analogs is the modulation of neurotransmitter release from presynaptic nerve terminals. wikipedia.orgnih.gov α2-adrenoceptors are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gi/o). nih.gov When an agonist binds to presynaptic α2-autoreceptors on noradrenergic neurons, it activates this inhibitory signaling pathway. nih.govahajournals.org This activation leads to a decrease in intracellular cyclic AMP (cAMP) and subsequent hyperpolarization of the neuron, which inhibits the further release of the neurotransmitter norepinephrine (B1679862) into the synaptic cleft. youtube.com This process functions as a negative feedback loop, where the released norepinephrine (or an exogenous agonist) acts on the presynaptic autoreceptors to down-regulate its own release, thereby reducing sympathetic tone. ahajournals.org

Investigation of Intracellular Signaling Pathways and Second Messenger Systems (e.g., G-protein Coupling, Cyclic AMP Modulation)

The presumed primary targets for this compound, the α2-adrenergic receptors, are members of the G-protein coupled receptor (GPCR) superfamily. smolecule.com The activation of these receptors by an agonist initiates a cascade of intracellular signaling events. Typically, α2-adrenoceptors couple to inhibitory G-proteins of the Gi/o family. nih.gov This coupling leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.

A primary and well-characterized signaling pathway for α2-adrenoceptor activation is the inhibition of adenylyl cyclase by the Gαi subunit. This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibition of adenylyl cyclase results in decreased intracellular cAMP levels, which mediates many of the physiological responses to α2-agonists. nih.govdrugcentral.org

Furthermore, the Gβγ subunits released upon receptor activation can modulate other signaling pathways, including the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. nih.gov Some studies have also demonstrated that α2-adrenoceptor activation can lead to an elevation of intracellular free calcium ([Ca2+]i), often through a pertussis toxin-sensitive mechanism involving Gβγ stimulation of phospholipase Cβ. nih.gov

Research on HEL 92.1.7 human erythroleukaemia cells, which endogenously express α2A-adrenoceptors, has shown that different classes of α2-agonists can preferentially activate different signaling pathways, a phenomenon known as "agonist trafficking" or "functional selectivity". nih.gov In this cell line, catecholamine agonists were found to be more potent in inducing Ca2+ elevation compared to their effect on cAMP inhibition, whereas imidazoline (B1206853) agonists were more potent in inhibiting cAMP production. nih.gov All these responses were sensitive to pertussis toxin, confirming their mediation through Gi/o proteins. nih.gov

Functional Efficacy and Agonism/Antagonism in In Vitro Systems and Preclinical Models

The functional activity of a compound like this compound is assessed through a variety of in vitro and preclinical models to determine its efficacy and nature of its interaction with the receptor.

Isolated organ preparations are classical pharmacological tools used to characterize the functional effects of a substance on a specific tissue. For α2-adrenoceptor agonists, vascular tissues such as rat aorta are commonly used to measure vasoconstrictor responses. In these assays, the tissue is mounted in an organ bath, and the compound of interest is added in increasing concentrations to generate a concentration-response curve. From this curve, key parameters like the maximum effect (Emax) and the concentration producing 50% of the maximum effect (EC50) can be determined.

For instance, studies on naphthalene (B1677914) analogs of medetomidine have demonstrated their ability to act as partial α1-agonists in rat aorta preparations, indicating that functional responses can be complex and may involve more than one receptor subtype. acs.org The parent compound, medetomidine, is known to induce potent vasoconstriction in various vascular beds, consistent with its α2-adrenergic agonist activity.

The interaction of a ligand with its receptor can be classified based on the functional response it elicits:

Agonists bind to the receptor and stabilize it in an active conformation, leading to a maximal biological response. Medetomidine is classified as a potent, selective, and specific α2-adrenoceptor agonist. researchgate.net

Partial Agonists bind and activate the receptor but produce a submaximal response, even at saturating concentrations, compared to a full agonist.

Protean Agonists can display both agonist and inverse agonist properties, depending on the level of constitutive (basal) receptor activity in a given system.

Studies investigating agonist trafficking reveal that the classification of a compound can be pathway-dependent. nih.gov In HEL 92.1.7 cells, adrenaline acts as a nearly full agonist for both Ca2+ elevation and cAMP inhibition. nih.gov In contrast, other compounds may act as full agonists for one pathway but only partial agonists for another, highlighting the complexity of assessing agonistic properties. nih.gov

To fully understand the pharmacological profile of a new compound, it is essential to compare its functional characteristics with well-established reference agents. Medetomidine and clonidine (B47849) are common reference α2-agonists. nih.gov

In comparative studies using HEL 92.1.7 cells, significant differences in potency and efficacy have been observed among various α2-agonists. nih.gov For example, while adrenaline was the most efficacious agonist for elevating intracellular Ca2+, its potency for inhibiting cAMP was lower than that of some synthetic imidazolines like UK14,304. nih.gov Medetomidine itself is a potent agonist in both pathways. nih.gov These differences underscore how chemical structure influences the interaction with the receptor and the subsequent signaling cascade.

The table below, compiled from data on α2A-adrenoceptors in HEL 92.1.7 cells, illustrates the comparative functional profiles of several reference agonists. nih.gov

Comparative Functional Data of α2-Adrenoceptor Agonists in HEL 92.1.7 Cells

Agonist Chemical Class EC50 (Ca²⁺ elevation) (nM) Emax (% of Adrenaline) EC50 (cAMP inhibition) (nM) Emax (% of Adrenaline)
Adrenaline Catecholamine 2.5 100% 340 100%
Noradrenaline Catecholamine 17 89% 1,200 95%
D-Medetomidine Imidazoline 1.1 72% 1.2 87%
Clonidine Imidazoline 110 69% 15 86%
UK14,304 Imidazoline 36 65% 2.9 94%

Data sourced from studies on α2A-adrenoceptors in HEL 92.1.7 cells. nih.gov Emax values are relative to the maximum response produced by adrenaline in the respective assay.

Structure Activity Relationship Sar Studies of N Benzyl Medetomidine Analogs

Influence of N-Benzyl Moiety Substitutions on Receptor Affinity and Selectivity

The N-benzyl group of N-Benzyl Medetomidine (B1201911) plays a crucial role in its interaction with adrenergic receptors. Studies have shown that substitutions on this benzyl (B1604629) moiety can dramatically alter both the binding affinity and the selectivity of the compound for α1 versus α2 adrenoceptors. nih.govnih.gov

For instance, the introduction of a 4-fluorobenzyl group in related benzylpiperazine structures has been shown to enhance affinity for serotonin (B10506) receptors, suggesting that electronic modifications to the benzyl ring can redirect ligand-receptor interactions. vulcanchem.com While direct data on N-Benzyl Medetomidine is limited in the public domain, the principles of SAR from related compounds suggest that the size, electronics, and conformational flexibility of the N-benzyl substituent are critical determinants of its pharmacological profile. nih.govnih.gov The conformational flexibility of the molecule, influenced by the benzyl group, is considered important for its adrenergic activities. nih.govacs.org

Systematic modifications to the benzyl group are a key strategy in optimizing receptor selectivity. vulcanchem.com Research on N-benzyl phenethylamines has demonstrated that N-benzyl substitution can significantly improve both binding affinity and functional activity at serotonin receptors, indicating the profound impact of this moiety. nih.gov

Impact of Modifications to the Imidazole (B134444) Ring and the Dimethylphenyl Group on Pharmacological Activity

Modifications to the imidazole ring and the dimethylphenyl group of medetomidine analogs have been extensively studied to understand their impact on pharmacological activity. acs.orgacs.org The substitution pattern on the phenyl ring has a distinct influence on α2-adrenoceptor binding affinity. acs.orgacs.org

Replacing the 2,3-dimethylphenyl group with a naphthalene (B1677914) moiety has yielded interesting results. A 1-naphthalene substitution results in equipotent activity, while a 2-naphthalene group can improve activity. nih.gov Furthermore, removing the methyl group from the bridge in 1-naphthalene-substituted compounds has been shown to increase α2/α1 selectivity. nih.gov The methylnaphthyl analog has demonstrated significant selectivity for α2-adrenoceptors. nih.govacs.org

The imidazole ring itself is a critical component for receptor interaction. It is understood that nanoparticles can preferentially coordinate with the imidazole moiety of medetomidine. researchgate.net The synthesis of medetomidine analogs with modified imidazole or phenyl groups has been a common strategy to explore new adrenergic drugs. nih.govacs.orgresearchgate.net For example, a 4-methylindan analog was found to be a potent α2-adrenoceptor binding ligand with high selectivity. acs.orgacs.org

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in elucidating the structure-activity relationships of this compound analogs. acs.orgacs.orgkallipos.gr These methods provide insights into the molecular interactions that are difficult to obtain through experimental techniques alone.

Ligand-Pharmacophore Modeling for Receptor Interaction Mapping

Ligand-pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. acs.orgacs.org By comparing the structures of active and inactive analogs, a pharmacophore model can be developed to rationalize the α2-adrenoceptor binding data. acs.orgacs.org This approach helps in understanding the key interactions between the ligand and the receptor, guiding the design of new, more potent, and selective compounds. acs.orgresearchgate.net For medetomidine analogs, these models have been used to explain their α2-adrenergic activity by superimposing their conformations with those of classical phenethylamines. nih.govacs.org

Receptor-Ligand Docking Simulations and Binding Conformation Analysis

Receptor-ligand docking simulations are employed to predict the preferred binding orientation of a ligand within the receptor's active site. acs.orgresearchgate.net These simulations provide a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. najah.edu For medetomidine analogs, docking studies have helped to rationalize their binding affinities and selectivities by proposing a common binding mode with α2-adrenoceptors. nih.govacs.org These models have suggested that the benzylic methyl group of medetomidine fits into a "methyl pocket" within the α2-adrenoceptor. acs.orgresearchgate.net The stability of the predicted binding poses can be further assessed using molecular dynamics simulations. najah.edunih.gov

Metabolism and Biotransformation Pathways Research Perspective

Identification of N-Benzyl Medetomidine (B1201911) Metabolites in In Vitro Systems

Specific experimental data on the metabolites of N-Benzyl Medetomidine is not extensively available in the public domain. However, based on the known metabolism of the parent compound, Medetomidine, and the chemical structure of this compound, several potential metabolites can be postulated. Medetomidine is known to undergo N-demethylation and hydroxylation followed by conjugation. nih.govresearchgate.net For this compound, which has a benzyl (B1604629) group attached to one of the imidazole (B134444) nitrogens, the following metabolites could be anticipated in in vitro systems like human liver microsomes or hepatocytes.

Table 1: Postulated In Vitro Metabolites of this compound

Postulated MetabolitePotential Metabolic Pathway
Hydroxylated this compoundAromatic hydroxylation on the benzyl or dimethylphenyl ring
N-debenzylated Medetomidine (Medetomidine)N-dealkylation
N-Oxide of this compoundN-oxidation of the imidazole nitrogen
Glucuronide ConjugatesGlucuronidation of hydroxylated metabolites

The identification of these metabolites would typically be carried out using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the separation and structural elucidation of metabolites formed in incubation mixtures. nuvisan.comnih.gov

Elucidation of Enzymatic Pathways Involved in Compound Biotransformation (e.g., N-oxidation, Demethylation, Hydroxylation)

The biotransformation of this compound would likely involve several key enzymatic pathways common in drug metabolism.

Hydroxylation: Cytochrome P450 (CYP) enzymes are the primary catalysts for the hydroxylation of aromatic rings. ethernet.edu.et For this compound, this could occur on either the benzyl group or the 2,3-dimethylphenyl ring. Identifying the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) would require experiments with recombinant human CYP enzymes or specific chemical inhibitors. researchgate.net

N-Debenzylation (a form of N-dealkylation): This is also a CYP-mediated reaction that would lead to the formation of Medetomidine. The stability of the N-benzyl bond would influence the rate of this pathway.

N-Oxidation: The nitrogen atoms in the imidazole ring are susceptible to N-oxidation, a reaction that can be catalyzed by both CYP and flavin-containing monooxygenase (FMO) enzymes.

Glucuronidation: Following Phase I reactions like hydroxylation, the resulting hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid, a reaction catalyzed by UGT enzymes. researchgate.net Research on Medetomidine has highlighted the importance of UGTs, particularly UGT2B10, in its metabolism, suggesting that this compound metabolites could also be substrates for these enzymes. researchgate.net

Assessment of Metabolic Stability for In Vitro Assay Longevity and Reproducibility

Metabolic stability assays are fundamental in vitro studies that determine the rate at which a compound is metabolized by liver enzymes. thermofisher.comnuvisan.com This is typically assessed by incubating the compound with hepatocytes or liver microsomes and monitoring the decrease in the parent compound concentration over time. thermofisher.comnih.gov

The metabolic stability of this compound would be crucial for the design and interpretation of in vitro experiments. A compound with high metabolic instability (i.e., a short half-life) will be rapidly cleared, which can affect the duration and reproducibility of assays aimed at studying its biological activity.

Table 2: Parameters for Assessing In Vitro Metabolic Stability

ParameterDescriptionRelevance
Half-life (t½) The time it takes for 50% of the compound to be metabolized.A key indicator of metabolic stability.
Intrinsic Clearance (CLint) The intrinsic ability of the liver enzymes to metabolize the compound.Used to predict in vivo hepatic clearance. thermofisher.com

The experimental design for assessing metabolic stability typically involves a series of time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to accurately determine the rate of disappearance. thermofisher.com Factors such as the concentration of the compound, the protein concentration of the microsomal or hepatocyte preparation, and the presence of cofactors like NADPH are critical for ensuring the longevity and reproducibility of the assay. nih.gov Keeping the solvent concentration, such as DMSO, below a certain threshold (e.g., 0.1%) is also important to avoid inhibition of enzymatic activity. nih.gov

Analytical Methodologies for Research and Compound Characterization

Chromatographic Techniques for Purity Assessment and Identification (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of Medetomidine (B1201911) and its related substances, including N-Benzyl Medetomidine. humanjournals.com The method's robustness allows for the effective separation of the main compound from its impurities, which is critical for quality control in bulk drug production. humanjournals.com

Research has led to the development of validated RP-HPLC methods capable of separating Medetomidine from its process-related impurities. humanjournals.com A typical method employs a C18 column, such as an X-terra RP-18 (250x4.6 mm, 5µm particle size), with a gradient elution system. humanjournals.com The mobile phase often consists of a buffer (e.g., phosphate (B84403) buffer with pH adjusted with ammonia) and an organic modifier, which is frequently a mixture of acetonitrile (B52724) and methanol (B129727). humanjournals.com The precise composition and gradient profile are optimized to achieve good peak shape and resolution between the main analyte and its impurities. humanjournals.com For instance, one validated method uses a flow rate of 1.5 ml/min, achieving separation of Medetomidine and key impurities within a total elution time of approximately 60 minutes. humanjournals.com

The validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). humanjournals.comresearchgate.net Accuracy is often confirmed by performing recovery studies at different concentration levels (e.g., 50%, 100%, and 150%), while precision is assessed through replicate injections of a spiked sample. humanjournals.com For N-Benzyl Hydroxymedetomidine, a related analog, HPLC analysis has determined purity levels as high as 97.25%. lgcstandards.com

For chiral compounds like Medetomidine, specialized chiral HPLC methods are required to separate the enantiomers (dexmedetomidine and levomedetomidine). researchgate.net Polysaccharide-based chiral stationary phases, such as the Chiralcel OJ-3R column, have proven effective for this purpose. researchgate.net A validated LC-MS method using such a column demonstrated linearity over a range of 0 to 20 ng/mL in plasma, with high accuracy and precision for both enantiomers. researchgate.net

Table 1: Example RP-HPLC Method Parameters for Medetomidine and Impurity Analysis This table is a composite example based on published methodologies.

ParameterDetailsSource(s)
Column X-terra RP-18 (250x4.6 mm), 5µm humanjournals.com
Mobile Phase A Buffer Solution (e.g., pH 9.0 with ammonia) humanjournals.com
Mobile Phase B Acetonitrile:Methanol mixture humanjournals.com
Elution Mode Gradient humanjournals.com
Flow Rate 1.5 mL/min humanjournals.com
Detector UV iau.ir
Wavelength 215 nm iau.ir
Purpose Determination of Medetomidine and its related impurities humanjournals.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its analogs. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the mass-to-charge ratio (m/z) of intermediates and final products. google.com In the synthesis of Medetomidine, an intermediate, 1-benzylimidazol-4-yl)-(2, 3-dimethylphenyl) methanone, showed an (M+1) peak at m/z 291.3. google.com Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, with Medetomidine showing a characteristic retention time and a molecular ion peak at m/z 201. iau.iriau.ir High-resolution techniques like DART-MS can provide an exact mass, such as the protonated molecule [M+H]+ for Medetomidine at m/z 201.1386, which aids in its presumptive identification in complex mixtures. nih.govcfsre.org Tandem mass spectrometry (MS/MS) is crucial for structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers an unambiguous map of the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms. In the synthesis of a benzyl-substituted intermediate for Medetomidine, ¹H NMR signals were observed in specific regions: δ 7.48 - 7.3 ppm (m, 5H) corresponding to the benzyl (B1604629) ring protons, and δ 4.68 ppm (d, J = 6 Hz, 2H) for the benzylic CH₂ protons. google.com For Medetomidine itself, characteristic signals include doublets and quartets for the ethyl side chain and singlets for the two methyl groups on the phenyl ring. iau.iriau.ir

¹³C NMR provides information on the carbon skeleton of the molecule. For Medetomidine, signals corresponding to the methyl, ethyl, phenyl, and imidazole (B134444) carbons are observed at distinct chemical shifts. iau.iriau.ir

Suppliers of this compound as a reference standard typically provide comprehensive characterization data, including NMR and MS spectra, to confirm its identity and structure. clearsynth.comaceschem.com

Table 2: Key Spectroscopic Data for Medetomidine and Related Structures This table compiles representative data from various sources to illustrate typical characterization results.

TechniqueCompound/FragmentObserved Signal (m/z or δ)Source(s)
LC-MS 1-benzylimidazol-4-yl)-(2, 3-dimethylphenyl) methanone291.3 [M+H]⁺ google.com
GC-MS Medetomidine201 iau.ir
HRMS Medetomidine201.1386 [M+H]⁺ cfsre.org
¹H NMR Medetomidine (ethyl CH₃)1.52 (d, j=7.5 Hz, 3H) iau.iriau.ir
¹H NMR Medetomidine (ethyl CH)4.32 (q, j=7.5 Hz, 1H) iau.iriau.ir
¹H NMR Benzyl-substituted intermediate (benzyl CH₂)4.68 (d, J = 6 Hz, 2H) google.com
¹³C NMR Medetomidine (ethyl CH₃)21.0 iau.ir

Advanced Electrochemical Nanosensors for Research Quantification of Medetomidine Analogs

The quantification of Medetomidine analogs in research settings can be achieved using highly sensitive and selective advanced electrochemical nanosensors. abechem.com These devices offer significant advantages, including rapid response times, low cost, and suitability for point-of-care analysis. mdpi.comfrontiersin.org While specific sensors for this compound are not widely documented, the principles and technologies have been successfully applied to other structurally related drugs and analytes, demonstrating their potential for this application. srce.hr

Electrochemical sensors operate by measuring the electrical response from a reaction between a target analyte and a specially designed electrode surface. mdpi.com The integration of nanomaterials into these sensors dramatically enhances their performance by increasing the active surface area, improving conductivity, and providing catalytic activity. srce.hr

Key Components and Methodologies:

Sensor Fabrication: These sensors are often built by modifying a base electrode (e.g., glassy carbon electrode (GCE), gold electrode) with nanomaterials. frontiersin.orgsrce.hr Commonly used nanomaterials include multi-walled carbon nanotubes (MWCNTs), graphene, and metal or metal oxide nanoparticles (e.g., Au, CuO, NiFe₂O₄). frontiersin.orgsrce.hr

Detection Techniques: Voltammetric methods are frequently employed for quantification. mdpi.com

Square Wave Voltammetry (SWV): This technique has been used for the analysis of tramadol, where the peak current increased linearly with concentration in the range of 0.01 to 9 µM, achieving a detection limit of 0.0036 µM. srce.hr

Cyclic Voltammetry (CV): Used to study the electrochemical behavior of the analyte at the modified electrode surface. abechem.com

Chronoamperometry: This method involves stepping the electrode potential and measuring the resulting current as a function of time, which can be used to probe the kinetics of electron transfer. nih.gov

For example, a sensor developed for a malaria biomarker using copper oxide nanoparticles on a gold electrode (Au-CuO) showed superior performance and stability, allowing for quantification in complex biological matrices like blood serum. frontiersin.org Similarly, sensors for other opioids have demonstrated high selectivity and sensitivity in various biofluids. mdpi.com The development of such a nanosensor for Medetomidine analogs would involve optimizing the nanomaterial and electrochemical parameters to achieve a strong, reproducible signal that is directly proportional to the analyte's concentration. mdpi.com

Future Directions in N Benzyl Medetomidine Research

Development of Novel Alpha-2 Adrenoceptor Ligands with Tailored Pharmacological Profiles

The development of new ligands targeting α2-adrenoceptors is a significant area of future research, driven by the need for compounds with more specific effects. Medetomidine (B1201911), the parent compound of N-Benzyl Medetomidine, is known for its high selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio of 1620, compared to 220 for clonidine (B47849). nih.gov This high selectivity makes the medetomidine scaffold a valuable starting point for designing novel ligands.

Research efforts focus on modifying the medetomidine structure to create analogs with tailored pharmacological profiles. For instance, studies on conformationally restricted naphthalene (B1677914) derivatives of medetomidine have shown that structural rigidity can dramatically alter binding affinities and selectivity for α1 versus α2 receptors. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications lead to desired changes in receptor interaction. onu.edu One study identified a 2-methoxyphenyl-piperazine derivative with a high binding affinity (Ki < 100 nM) for all α2-adrenoceptor subtypes. onu.edu The goal is to develop molecules that can act as full agonists, partial agonists, or antagonists at specific receptor subtypes, thereby fine-tuning their biological effects.

CompoundReceptor Selectivity (α2/α1)PotencyReference
Medetomidine1620Full Agonist nih.gov
Clonidine220Partial Agonist nih.govguidetopharmacology.org
1-(4-methoxy-3-(4-(4-(2-methoxyphenyl) piperazin-1-yl) butoxy) phenyl) ethan-1-oneHigh affinity at α2A, α2B, α2C subtypes (Ki < 100 nM)Not specified onu.edu

Advancements in Receptor Subtype-Selective Probes for Neuroscientific Research

The α2-adrenoceptor family consists of three main subtypes: α2A, α2B, and α2C. guidetopharmacology.org These subtypes are distributed differently throughout the central nervous system and have distinct physiological roles. frontiersin.org For example, α2A and α2C receptors are the primary subtypes involved in central nervous system functions, while α2B receptors are implicated in vasoconstriction. frontiersin.orgacs.org Developing probes that can selectively target each of these subtypes is a major goal in neuroscience research.

Currently, few highly selective ligands for the α2-AR subtypes exist. nih.gov The high degree of identity among the binding sites of the three subtypes makes designing subtype-selective compounds challenging. nih.gov However, researchers are using computational methods like homology modeling and ligand docking to analyze the subtle differences between the receptor subtypes. nih.gov These differences, though minor, are key to modulating selectivity. For instance, modeling studies have proposed a "methyl pocket" within the α2-adrenoceptor that accommodates the benzylic methyl group of medetomidine, an interaction crucial for its high affinity. acs.org

The development of photoaffinity ligands, such as azi-medetomidine, represents another significant advancement. acs.org These probes can be used to permanently label receptors upon light activation, allowing researchers to capture specific moments of ligand-receptor interaction and investigate adrenergic signaling with greater precision both in vitro and in vivo. acs.org

Receptor SubtypePrimary Location/Function (selected)Known Ligand Affinity DifferencesReference
α2A-AR Central Nervous System (autoreceptor), involved in sedation and analgesiaHigh affinity for oxymetazoline guidetopharmacology.orgfrontiersin.org
α2B-AR Neonatal rat lung, some vascular beds (vasoconstriction)Relatively high affinity for prazosin, low for oxymetazoline guidetopharmacology.orgacs.org
α2C-AR Opossum kidney (OK) cell line, restricted CNS distributionRelatively high affinity for prazosin, low for oxymetazoline guidetopharmacology.orgfrontiersin.org

Exploration of this compound as a Research Tool in In Vitro and Preclinical Pharmacological Investigations

Compounds like this compound and its parent, medetomidine, are valuable as research tools for probing the function of the adrenergic system. nih.govclearsynth.com In vitro, these ligands are used in receptor binding assays to determine the affinity and selectivity of new compounds for α2-adrenoceptors. nih.gov They serve as reference standards against which new potential drugs are compared.

In preclinical studies, medetomidine is used to induce specific physiological states, such as sedation, which can then be studied or reversed by other agents. nih.gov The development of new analogs, including photoaffinity labels like azi-medetomidine, expands the toolkit for researchers. acs.org These tools allow for detailed investigations into ligand-receptor dynamics and their effects on neuronal circuits. acs.org The use of this compound in analytical method development and validation for pharmaceutical production further underscores its role as a specialized chemical tool. clearsynth.com The ultimate goal is to use these compounds to better understand the role of α2-adrenoceptors in both normal physiology and disease states. nih.gov

Integration of Omics Technologies for Deeper Understanding of Compound-Target Interactions

A significant future direction in pharmacology is the integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of how a compound like this compound interacts with biological systems. eaaci.org These technologies allow for the large-scale study of genes, RNA, proteins, and metabolites, respectively. researchgate.net

By applying multi-omics approaches, researchers can move beyond studying a single receptor and explore the entire network of molecular pathways affected by an α2-adrenoceptor ligand. eaaci.org For example, transcriptomics can reveal changes in gene expression in response to the compound, while proteomics can identify alterations in protein levels and signaling cascades. researchgate.net This integrative approach is essential for uncovering complex mechanisms, identifying novel biomarkers, and understanding the full biological impact of a compound-target interaction. eaaci.org The use of machine learning and deep learning techniques to analyze these vast datasets is also becoming crucial for identifying patterns and making predictions that can guide the development of more effective and personalized therapeutic strategies. researchgate.net

Q & A

Q. What are the validated synthetic routes and characterization techniques for N-Benzyl Medetomidine?

  • Methodological Answer : this compound (CAS 2250242-52-3) is synthesized via alkylation of medetomidine with benzyl halides under controlled conditions. Characterization involves:
  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm molecular weight (290.41 g/mol) and structural integrity.
  • High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (>95% recommended for pharmacological studies) .

Q. Which analytical methods are optimal for quantifying this compound and its impurities?

  • Methodological Answer : Use Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) for simultaneous detection of this compound and impurities (e.g., Medetomidine Desbenzyl Impurity, CAS 57090-88-7). Validate methods using:
  • Standard addition protocols to address matrix effects in biological samples.
  • Limit of detection (LOD) ≤10 ng/mL for trace impurity analysis .

Q. How do structural modifications in this compound analogs influence physicochemical properties?

  • Methodological Answer : Compare analogs like the N-Benzyl vinyl analog (CAS 2250243-56-0, M.W. 288.39 g/mol) and 1-(1-Benzyl-1H-imidazol-4-yl)-1-(2,3-dimethylphenyl)ethanol (M.W. 306.4 g/mol) using:
  • Computational modeling (e.g., DFT calculations) to predict lipophilicity (logP) and solubility.
  • Differential Scanning Calorimetry (DSC) to assess thermal stability and polymorphic transitions .

Advanced Research Questions

Q. How should in vivo studies be designed to compare this compound with medetomidine?

  • Methodological Answer : Adopt a randomized, controlled trial design with species-specific models (e.g., rodents or goats):
  • Dose-response curves : Test escalating doses (e.g., 0.03–0.1 mg/kg IV) to evaluate sedation depth and cardiovascular effects.
  • Physiological monitoring : Measure heart rate, arterial pressure, and intracranial pressure (ICP) under isoflurane anesthesia, ensuring equilibration periods ≥20 minutes .

Q. What strategies resolve contradictions in detecting medetomidine derivatives in human toxicology cases?

  • Methodological Answer : Address cross-reactivity and false positives via:
  • Cross-validation using GC-MS and LC-QTOF-MS to distinguish this compound from parent medetomidine.
  • Toxicokinetic profiling : Compare plasma half-life and metabolite pathways (e.g., CYP450-mediated oxidation) in overdose scenarios .

Q. How are degradation pathways and impurities analyzed in this compound formulations?

  • Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months):
  • Forced degradation : Expose samples to acid/base hydrolysis, oxidation (H₂O₂), and photolysis.
  • Impurity isolation : Use preparative HPLC followed by NMR for structural elucidation of degradation products (e.g., desbenzyl impurity) .

Q. What experimental considerations are critical for neuropharmacological studies with this compound?

  • Methodological Answer : In nerve excitability assays (e.g., rat ulnar nerve):
  • Anesthetic selection : Avoid fentanyl-containing cocktails due to regulatory constraints; use medetomidine/midazolam/butorphanol combinations.
  • Time-course monitoring : Record excitability parameters (threshold electrotonus, recovery cycle) at 10-minute intervals to minimize anesthetic drift .

Q. How can this compound's non-pharmacological applications be mechanistically explored?

  • Methodological Answer : Investigate antifouling mechanisms (e.g., Selektope® in marine coatings) via:
  • Biofilm inhibition assays : Quantify bacterial adhesion using confocal microscopy and SYTOX® staining.
  • Environmental impact studies : Assess biodegradation rates in seawater using LC-MS/MS and ecotoxicity models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.